1-Methyl-3-aminopyrazole

Catalog No.
S750806
CAS No.
1904-31-0
M.F
C4H7N3
M. Wt
97.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-3-aminopyrazole

CAS Number

1904-31-0

Product Name

1-Methyl-3-aminopyrazole

IUPAC Name

1-methylpyrazol-3-amine

Molecular Formula

C4H7N3

Molecular Weight

97.12 g/mol

InChI

InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6)

InChI Key

MOGQNVSKBCVIPW-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CN1C=CC(=N1)N

The exact mass of the compound 1-methyl-1H-pyrazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Medicinal Chemistry

-Methyl-1H-pyrazol-3-amine serves as a valuable building block for the synthesis of diverse heterocyclic compounds with potential medicinal applications. Studies have explored its use in developing novel:

  • Anticancer agents: The pyrazole scaffold has been shown to exhibit anticancer properties, and researchers have investigated 1-methyl-1H-pyrazol-3-amine derivatives for their potential to inhibit cancer cell proliferation and migration [].
  • Antimicrobial agents: The presence of the amine group in 1-methyl-1H-pyrazol-3-amine contributes to its potential antimicrobial activity. Researchers have explored its derivatives as potential antibacterial and antifungal agents [].

Material Science

-Methyl-1H-pyrazol-3-amine possesses properties that make it potentially useful in material science applications. Studies have investigated its potential use in:

  • Corrosion inhibitors: The nitrogen atoms in the pyrazole ring can form complexes with metal surfaces, potentially offering protection against corrosion [].
  • Ionic liquids: 1-Methyl-1H-pyrazol-3-amine can be incorporated into the design of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity [].

1-methyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol. It features a pyrazole ring structure substituted with a methyl group at the first position and an amino group at the third position. The compound is known for its solubility in water and various organic solvents, making it versatile for different applications .

Typical of amines and heterocycles. Common reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or other derivatives.
  • Acylation: The amine can be acylated to form amides, which may have different biological activities.

These reactions are crucial for synthesizing more complex molecules in medicinal chemistry .

The biological activity of 1-methyl-1H-pyrazol-3-amine has been explored in various studies. It has shown potential as:

  • Antimicrobial Agent: Some derivatives exhibit activity against bacteria and fungi.
  • Anti-inflammatory Properties: Research indicates that certain modifications of this compound can reduce inflammation markers in vitro.
  • Potential Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines .

The synthesis of 1-methyl-1H-pyrazol-3-amine can be achieved through several methods:

  • Direct Amination: Starting from 1-methylpyrazole, amination with ammonia or amines can yield 1-methyl-1H-pyrazol-3-amine.
  • Cyclization Reactions: Utilizing hydrazine derivatives and suitable carbonyl compounds can lead to the formation of the pyrazole ring followed by amination.
  • Multistep Synthesis: More complex routes may involve several steps including protection-deprotection strategies to yield the desired product .

1-methyl-1H-pyrazol-3-amine finds utility in various domains:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly for anti-inflammatory and antimicrobial agents.
  • Agrochemicals: Used in developing pesticides and herbicides due to its biological activity.
  • Material Science: Acts as a building block for polymers and other materials .

Several compounds share structural similarities with 1-methyl-1H-pyrazol-3-amine. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-Amino-1-methylpyrazoleC4H7N3Exhibits similar reactivity but different biological profiles.
5-Bromo-1-methylpyrazoleC4H6BrN3Halogen substitution enhances reactivity; used in different synthetic pathways.
4-MethylpyrazoleC4H6N2Lacks amino functionality; primarily used as a solvent or reagent.

The unique aspect of 1-methyl-1H-pyrazol-3-amine lies in its specific amino substitution at the third position of the pyrazole ring, which significantly influences its reactivity and biological properties compared to these similar compounds .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

97.063997236 Da

Monoisotopic Mass

97.063997236 Da

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (62.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (62.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (37.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1904-31-0

Wikipedia

1-Methyl-1H-pyrazol-3-amine

Dates

Last modified: 08-15-2023

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